molecular formula C13H16O3 B14845920 2-Cyclopropoxy-5-isopropylbenzoic acid

2-Cyclopropoxy-5-isopropylbenzoic acid

Cat. No.: B14845920
M. Wt: 220.26 g/mol
InChI Key: MBTLWDPTMJJYMJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-isopropylbenzoic acid typically involves the reaction of cyclopropyl alcohol with 5-isopropylsalicylic acid under acidic conditions. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic ketone.

    Reduction: Formation of cyclopropoxybenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of the compound.

Scientific Research Applications

2-Cyclopropoxy-5-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropoxy group may enhance the compound’s binding affinity to its targets, while the isopropyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxybenzoic acid
  • 5-Isopropylsalicylic acid
  • 2-Isopropylbenzoic acid

Uniqueness

2-Cyclopropoxy-5-isopropylbenzoic acid is unique due to the presence of both cyclopropoxy and isopropyl groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-cyclopropyloxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C13H16O3/c1-8(2)9-3-6-12(16-10-4-5-10)11(7-9)13(14)15/h3,6-8,10H,4-5H2,1-2H3,(H,14,15)

InChI Key

MBTLWDPTMJJYMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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